molecular formula C18H11ClN2O2S B2584294 (E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile CAS No. 385382-17-2

(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile

Cat. No.: B2584294
CAS No.: 385382-17-2
M. Wt: 354.81
InChI Key: AYHXQMHNZZQQEM-LFYBBSHMSA-N
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Description

(E)-2-(benzo[d]thiazol-2-yl)-3-(6-chloro-4H-benzo[d][1,3]dioxin-8-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H11ClN2O2S and its molecular weight is 354.81. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

A versatile compound closely related to the query was synthesized, showcasing its potential as a precursor to novel ketones, heterocycles, and isoxazole derivatives (Farag et al., 1997). Additionally, microwave-assisted synthesis under solvent-free conditions has been explored for (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, demonstrating a method that yields these compounds in moderate purities and good yields, suggesting a streamlined approach for producing these chemicals (Trilleras et al., 2011).

Biological Activities and Applications

A series of acrylonitriles, including structures similar to the query chemical, demonstrated potent in vitro cytotoxic activities against various human cancer cell lines. The structure-activity relationships (SAR) revealed sensitivity to substituent changes, particularly at specific positions on the molecule, highlighting their potential in cancer therapy (Sa̧czewski et al., 2004). Another study identified (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles as a novel class of selective inhibitors of acetylcholinesterase, indicating potential for treating neurodegenerative diseases (de la Torre et al., 2012).

Photophysical and Electrochemical Properties

Research into compounds with similar structures to the query chemical has explored their photophysical and electrochemical characteristics. These studies are crucial for applications in materials science, such as the development of fluorescent probes and the study of electron transfer processes (Eltyshev et al., 2021).

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(6-chloro-4H-1,3-benzodioxin-8-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2O2S/c19-14-6-11(17-13(7-14)9-22-10-23-17)5-12(8-20)18-21-15-3-1-2-4-16(15)24-18/h1-7H,9-10H2/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHXQMHNZZQQEM-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)Cl)C=C(C#N)C3=NC4=CC=CC=C4S3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(C(=CC(=C2)Cl)/C=C(\C#N)/C3=NC4=CC=CC=C4S3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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